(2,2,2-Trichloroethyl)benzene
Description
Significance of the (2,2,2-Trichloroethyl)benzene Moiety in Organic Chemistry
The significance of the this compound structure and its related functional group, the 2,2,2-trichloroethyl (Tce or Troc) group, is multifaceted in organic synthesis. This moiety is a key component in several areas of research.
Historically, the structural motif is famously associated with the insecticide DDT (Dichlorodiphenyltrichloroethane), which is chemically named 1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene). Although this compound itself is not DDT, it is a structural analog and its derivatives have been explored in the context of agrochemicals. solubilityofthings.com For instance, related structures are precursors in the synthesis of pyrethroid insecticides, such as certain 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates, which are valuable intermediates for highly active insecticidal esters. google.com
Furthermore, the 2,2,2-trichloroethyl (Tce) group is widely employed as a protecting group for various functionalities in complex molecule synthesis due to its stability under certain conditions and its selective removal under others. The Tce group can be used to protect alcohols, amines, phosphates, and sulfonates. wiley.comnih.gov For example, 2,2,2-trichloroethyl chloroformate is a common reagent for introducing the "Troc" protecting group for amines and alcohols. wiley.com This protecting group is stable under acidic conditions but can be readily cleaved by reduction with zinc dust in acetic acid or other mild reducing conditions. nih.gov
Overview of Academic Research Trajectories for this compound
Academic research on this compound and related compounds has followed a trajectory from fundamental synthesis and reaction discovery to specialized applications.
Synthesis of the core structure can be approached through several classic organic reactions. One potential route is the photochemical chlorination of ethylbenzene (B125841), which proceeds via a free-radical mechanism. doubtnut.comnih.govmdpi.com While this reaction can lead to a mixture of chlorinated products, controlling the conditions can favor chlorination on the ethyl side-chain. Another major synthetic pathway is the Friedel-Crafts alkylation, where benzene (B151609) reacts with a suitable trichloro-substituted electrophile in the presence of a Lewis acid catalyst like aluminum chloride. gla.ac.ukwikipedia.orgiitk.ac.inmt.com
Research has also focused on the reactivity of this compound. A significant reaction is dehydrochlorination, where treatment with a base can eliminate hydrogen chloride to form (dichloroethenyl)benzenes, such as β,β-dichlorostyrene. nih.govcdnsciencepub.com This transformation provides a route to vinyl compounds that can be used in further synthetic steps, including polymerization.
The compound also serves as an intermediate in the synthesis of more complex molecules. For example, it can be a starting point for creating N-(1-aryl-2,2,2-trichloroethyl)sulfonamides through reactions with sulfonamide derivatives. researchgate.net These studies highlight its role as a versatile building block in constructing larger, functionalized molecules with potential applications in medicinal and materials chemistry. ontosight.aimdpi.com
Classification and Structural Context within Halogenated Aromatic Hydrocarbons
This compound is classified as a halogenated aromatic hydrocarbon. This class of compounds is characterized by an aromatic ring, in this case, benzene, directly bonded to a halogen-containing alkyl substituent.
Its specific structure consists of a C8H7Cl3 molecular formula, with a phenyl group (C6H5-) attached to the C1 position of a 2,2,2-trichloroethane fragment (-CH2CCl3). nih.gov It is important to distinguish it from its isomer, (trichloromethyl)benzene, more commonly known as benzotrichloride (B165768) (C6H5CCl3). osha.govebi.ac.uk In benzotrichloride, the three chlorine atoms are attached to the benzylic carbon—the carbon atom directly bonded to the benzene ring. osha.govebi.ac.uk In contrast, this compound has a methylene (B1212753) (-CH2-) bridge between the phenyl ring and the trichloromethyl (-CCl3) group. nih.gov This structural difference significantly influences the chemical reactivity of the benzylic position.
Chemical and Physical Properties
Spectroscopic Data
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
CAS No. |
3883-13-4 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
2,2,2-trichloroethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XFEKIQFBJSDMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2,2 Trichloroethyl Benzene and Its Derivatives
Established Synthetic Routes for (2,2,2-Trichloroethyl)benzene and Analogues
Established methods for synthesizing this compound and related compounds primarily involve classical organic reactions such as Friedel-Crafts alkylation and specific chlorination pathways.
Exploration of Friedel-Crafts Alkylation Analogues in the Synthesis of Related Compounds
The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for attaching substituents to an aromatic ring. wikipedia.org In the context of synthesizing analogues of this compound, Friedel-Crafts alkylation and its variations are pivotal. These reactions typically proceed via electrophilic aromatic substitution, where an alkylating agent is activated by a Lewis acid catalyst. wikipedia.orgfiveable.me
A common strategy involves the reaction of an aromatic compound with an appropriate alkyl halide in the presence of a Lewis acid like aluminum chloride (AlCl₃). wikipedia.org For instance, the alkylation of benzene (B151609) derivatives with alkenes and alcohols can be catalyzed by molybdenum complexes in the presence of an oxidant like o-chloranil. nih.gov This method has been successful with various olefins, including styrenes and cyclohexenes. nih.gov
However, traditional Friedel-Crafts alkylations are not without limitations. They can be prone to carbocation rearrangements and polyalkylation, which can reduce the yield of the desired product. libretexts.org Furthermore, the reaction is generally not effective with deactivated aromatic rings. libretexts.org To circumvent these issues, researchers have explored alternative strategies. For example, Friedel-Crafts-type alkylation of polychlorobenzenes with (1,2-dichloroethyl)trichlorosilane has been investigated. researchgate.net
The table below summarizes key aspects of Friedel-Crafts alkylation for synthesizing related compounds.
| Alkylating Agent | Aromatic Substrate | Catalyst System | Key Findings |
| Alkenes, Alcohols | Benzene derivatives | Molybdenum complex / o-chloranil | Catalytically furnishes hydroarylation products. nih.gov |
| (1,2-Dichloroethyl)trichlorosilane | Polychlorobenzenes | Lewis Acid (e.g., AlCl₃) | Can lead to cyclic silyl-substituted indanes. researchgate.net |
| Dichloromethylvinylsilane | Alkylbenzenes | Aluminum chloride | Can result in peralkylated products. researchgate.net |
Chlorination Pathways for Benzene Derivatives Leading to the (2,2,2-Trichloroethyl) Moiety
The introduction of the 2,2,2-trichloroethyl group onto a benzene ring can also be achieved through specific chlorination pathways. These methods often involve the chlorination of a suitable precursor that already contains a two-carbon side chain attached to the benzene ring.
One approach is the chlorination of an ethylbenzene (B125841) derivative. The reaction of benzene with chlorine in the presence of a catalyst like aluminum chloride or iron typically results in the substitution of hydrogen atoms on the aromatic ring to form chlorobenzene. libretexts.org However, under different conditions, such as exposure to UV light, an addition reaction can occur, leading to hexachlorocyclohexane. libretexts.org For the side chain, free-radical chlorination of a methyl group on a benzene ring can lead to the formation of (chloromethyl)benzene, (dichloromethyl)benzene, and ultimately (trichloromethyl)benzene. libretexts.org
A multi-step synthesis for related compounds like 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene involves the formation of the trichloroethyl group through chlorination reactions using chlorine gas or other chlorinating agents on a suitable precursor. smolecule.com Another example is the synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene, where chlorination of a benzene derivative is a key step, often carried out with chlorine gas and a Lewis acid catalyst like ferric chloride (FeCl₃).
| Starting Material | Chlorinating Agent/Conditions | Product Moiety | Reference |
| Methylbenzene | Chlorine gas, UV light | (Trichloromethyl)benzene | libretexts.org |
| Benzene derivative with ethyl side chain | Chlorine gas or other chlorinating agents | This compound derivative | smolecule.com |
| 1-[(2-chloroethyl)sulfonyl]benzene | Chlorine gas, Ferric chloride | 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene |
Novel Approaches in the Synthesis of this compound Derivatives
Recent research has focused on developing more efficient and selective methods for the synthesis of this compound derivatives, moving beyond traditional approaches.
Condensation Reactions with Trichloroacetaldehyde and Arenes for N-(1-Aryl-2,2,2-trichloroethyl)sulfonamides
A notable development is the use of condensation reactions involving trichloroacetaldehyde (chloral) and various arenes. Chloral (B1216628), with its two reactive functional groups, is a versatile building block in organic synthesis. comu.edu.tr One such application is the synthesis of N-(1-aryl-2,2,2-trichloroethyl)sulfonamides.
This synthesis often begins with the condensation of a sulfonamide, such as 2-thiophenesulfonamide, with trichloroacetaldehyde to form an intermediate N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide. researchgate.net This intermediate then reacts with arenes like benzene, toluene (B28343), and phenol (B47542) to yield the corresponding N-(1-aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides. researchgate.net These reactions can be catalyzed by acids like sulfuric acid or oleum. researchgate.net
A palladium-catalyzed approach has also been developed for the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols from chloral hydrate (B1144303) and (hetero)arylboroxines, which are precursors to the target sulfonamides. nih.gov
| Arene | Sulfonamide | Catalyst/Reagent | Product |
| Benzene, Toluene, Phenol | 2-Thiophenesulfonamide | Sulfuric acid | N-(1-Aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides researchgate.net |
| Toluene, Anisole, Thiophene | Phenylmethanesulfonamide | Not specified | N-(1-Aryl-2,2,2-trichloroethyl)phenylmethanesulfonamides researchgate.net |
| (Hetero)arylboroxines | - | Palladium complex / Chloral hydrate | 1-(Hetero)aryl-2,2,2-trichloroethanols nih.gov |
Addition Reactions of Carbon Tetrachloride in Stereoselective Syntheses of Related Cyclopropane (B1198618) Carboxylates
The addition of carbon tetrachloride to alkenes is a key step in the synthesis of certain cyclopropane derivatives that are structurally related to this compound through the presence of a polychlorinated alkyl group. The synthesis of cyclopropane-containing molecules is of significant interest due to their presence in various pharmaceutically active compounds. unipd.it
One method involves the base-catalyzed cyclization of compounds like 4,6,6,6-tetrachloro-3,3-dimethyl-2-cyanohexanoic acid, which can be formed from the addition of carbon tetrachloride to an appropriate precursor. google.com The stereoselectivity of these cyclization reactions can be influenced by the reaction conditions, such as the choice of base and solvent. google.com For instance, the use of specific bases and reaction media can favor the formation of the trans isomer of the resulting cyclopropane carboxylic acid. google.com
The Simmons-Smith reaction, which utilizes a carbenoid, is another important method for cyclopropane synthesis, although it does not directly involve carbon tetrachloride. libretexts.org
| Alkene Precursor | Reagent | Key Intermediate | Product |
| 2-Cyano-3,3-dimethyl-4-pentenoic acid | Carbon tetrachloride, Iron catalyst | 4,6,6,6-Tetrachloro-3,3-dimethyl-2-cyanohexanoic acid | cis/trans-2,2-Dimethyl-3-(2,2,2-trichloroethyl)-1-cyanocyclopropane carboxylic acid google.com |
| Alkene | Dichlorocarbene (from CHCl₃ and base) | Dichlorocarbene | Dichlorocyclopropane libretexts.org |
Synthesis of Geminal Diamines Incorporating the 2,2,2-Trichloroethyl Group
Geminal diamines, which contain two amino groups attached to the same carbon atom, are typically reactive intermediates. comu.edu.tr However, stable geminal diamines incorporating the 2,2,2-trichloroethyl group have been synthesized.
A notable example is the synthesis of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine. comu.edu.trresearchgate.net This compound is prepared through the reaction of 2-nitroaniline (B44862) with chloral, which is generated by the distillation of chloral hydrate over concentrated sulfuric acid. comu.edu.trresearchgate.net The reaction proceeds through the formation of an imine intermediate, which then reacts with a second molecule of 2-nitroaniline. comu.edu.tr
More recent, transition-metal-free methods for geminal diamine synthesis have been developed, such as a photoinduced amidation of C(sp³)–H bonds, which offers high atom economy and broad substrate applicability. rsc.org
| Amine | Carbonyl Source | Key Features | Product |
| 2-Nitroaniline | Chloral (from chloral hydrate) | Cascade reaction via an imine intermediate. comu.edu.trresearchgate.net | 2,2,2-Trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine comu.edu.trresearchgate.net |
| Various amines | Various C(sp³)–H bond precursors | Transition-metal/photocatalyst-free, photoinduced amidation. rsc.org | Geminal diamines rsc.org |
Generation of Esters and Sulfonates from 2,2,2-Trichloroethanol (B127377) and Substituted Arenes
The synthesis of ester and sulfonate derivatives related to this compound often involves the strategic use of the 2,2,2-trichloroethyl (TCE) group or its precursors in conjunction with substituted aromatic compounds. These methodologies are crucial for creating complex molecules and for introducing protecting groups that can be removed under specific conditions.
One significant pathway involves the synthesis of N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamides. This process begins with the condensation of an arenesulfonamide with trichloroacetaldehyde, a derivative of 2,2,2-trichloroethanol. The resulting N-(2,2,2-trichloro-1-hydroxyethyl)arenesulfonamide intermediate is a key electrophile. This intermediate subsequently reacts with substituted arenes such as benzene, toluene, and phenol in an acid-catalyzed C-amidoalkylation reaction to yield the final N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamide products. researchgate.net The reaction with substituted arenes has been observed to be regioselective, typically yielding para-substituted products. researchgate.net Under more stringent conditions, these derivatives can be converted into 1,1-diaryl-2,2,2-trichloroethanes. researchgate.net
Another important method is the formation of aryl sulfate (B86663) esters, where the 2,2,2-trichloroethyl (TCE) group serves as an effective protecting group. researchgate.net In this approach, aryl sulfates protected with the TCE group are prepared in high yields by reacting phenols (hydroxy-substituted arenes) with 2,2,2-trichloroethyl chlorosulfate (B8482658) in the presence of a base like triethylamine. researchgate.net This method has been successfully applied to the synthesis of complex molecules like estrone (B1671321) sulfate derivatives. researchgate.net The TCE protecting group is valued for its stability and can be selectively removed under neutral conditions using methods such as Pd/C with ammonium (B1175870) formate (B1220265) or zinc with ammonium formate, which regenerates the aryl sulfate monoester in high yield. researchgate.net
The following table summarizes representative findings in the synthesis of these sulfonate and ester derivatives.
| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |
| N-(1-Aryl-2,2,2-trichloroethyl)-2-thiophenesulfonamides | N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide, Substituted Arenes (e.g., benzene, toluene, phenol) | Sulfuric acid or oleum | Good yields | researchgate.net |
| TCE-protected Aryl Sulfate Esters | Phenols, 2,2,2-Trichloroethyl Chlorosulfate (TCECS) | NEt₃ | High yields | researchgate.net |
| N-(1-Aryl-2,2,2-trichloroethyl)arenesulfonamides | N-(2,2,2-Trichloroethylidene)arenesulfonamides, Arenes (e.g., benzene, toluene, anisole) | Acid catalyst | N/A | researchgate.netresearchgate.net |
Catalytic Systems and Reaction Conditions in this compound Synthesis
The synthesis of this compound is primarily achieved through Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction where an aromatic ring is alkylated. wikipedia.orgorganic-chemistry.org In this specific synthesis, benzene reacts with an alkylating agent containing the 2,2,2-trichloroethyl group, such as 2,2,2-trichloroethanol or a corresponding halide, in the presence of a catalyst. beilstein-journals.orgpageplace.de The choice of catalyst and reaction conditions is critical for the efficiency, selectivity, and yield of the reaction.
Catalytic systems for Friedel-Crafts alkylations are typically strong Lewis acids, though Brønsted acids and various solid acids are also employed. beilstein-journals.orgmt.com Lewis acids enhance the electrophilicity of the alkylating agent, facilitating the attack by the aromatic ring. ucalgary.ca These catalysts can be broadly classified based on their activity.
Very Active Catalysts: This group includes strong Lewis acids like AlCl₃, AlBr₃, GaCl₃, and SbF₅. jkchemical.com They are highly effective but can sometimes lead to side reactions, such as polyalkylation, because the alkylated product is often more reactive than the starting material. ucalgary.calibretexts.org Using an excess of the aromatic reactant can help minimize this issue. ucalgary.ca
Moderately Active Catalysts: Catalysts such as FeCl₃, SbCl₅, and SnCl₄ fall into this category. beilstein-journals.orgjkchemical.com They offer a balance between reactivity and selectivity.
Mild Catalysts: This includes BCl₃, TiCl₄, and ZnCl₂. ucalgary.cajkchemical.com These are used for substrates that are sensitive to harsher conditions.
Brønsted Acids and Other Systems: Strong protic acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the reaction, particularly when using alcohols or alkenes as alkylating agents. beilstein-journals.orgmt.com In industrial settings, solid acid catalysts like zeolites and acidic cation-exchange resins are often preferred for their reusability and reduced environmental impact. wikipedia.orgmt.com
The reaction conditions must be carefully controlled. When using an alcohol like 2,2,2-trichloroethanol, a protic acid or a Lewis acid catalyst is required to generate the carbocation electrophile. beilstein-journals.org The choice of solvent, reaction temperature, and duration are key parameters. For instance, industrial-scale chlorination of toluene derivatives to form related trichloromethyl compounds often occurs at temperatures between 80–120°C using ferric chloride as a catalyst, with reaction times of 2–4 hours. While vinyl and aryl halides are generally unreactive in Friedel-Crafts alkylations, alkyl halides show reactivity that increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). ucalgary.calibretexts.orglibretexts.org
The table below provides an overview of common catalytic systems used in Friedel-Crafts alkylation.
| Catalyst Type | Examples | Activity Level | Typical Substrates/Conditions | Reference |
| Lewis Acids | AlCl₃, AlBr₃, SbF₅ | Very Active | Alkyl halides, arenes. Can cause polyalkylation and rearrangements. | ucalgary.cajkchemical.com |
| Lewis Acids | FeCl₃, SbCl₅, SnCl₄, TiCl₄ | Moderately Active to Mild | Alkyl halides, alcohols, alkenes. Offers a balance of reactivity. | beilstein-journals.orgjkchemical.com |
| Brønsted Acids | H₂SO₄, HF | Active | Alcohols, alkenes. | beilstein-journals.orgmt.com |
| Solid Acids | Zeolites, Acidic Resins | Varies | Industrial applications for alkylation of arenes with alkenes. | wikipedia.orgmt.com |
Chemical Reactivity and Mechanistic Studies of the 2,2,2 Trichloroethyl Benzene Scaffold
Substitution Reactions at the Benzylic Carbon and Aromatic Ring
The introduction of the trichloromethyl group onto a benzene (B151609) ring typically proceeds via free-radical substitution of the methyl group in toluene (B28343). docbrown.info This reaction, carried out with chlorine under UV irradiation, can proceed sequentially to replace all three hydrogen atoms of the methyl group, yielding (chloromethyl)benzene, (dichloromethyl)benzene, and finally (trichloromethyl)benzene. docbrown.info
At the Benzylic Carbon: The benzylic carbon in (2,2,2-Trichloroethyl)benzene is adjacent to the highly electronegative trichloromethyl group. This inductive electron withdrawal strengthens the C-H bonds of the methylene (B1212753) group, making substitution reactions at this position, particularly nucleophilic substitutions, less favorable compared to unsubstituted ethylbenzene (B125841). cdnsciencepub.com The inertness of similar trichloromethyl-substituted carbons to substitution has been noted in other structures, such as trichloromethylcarbinols. cdnsciencepub.com
At the Aromatic Ring: The (2,2,2-trichloroethyl) group is expected to be deactivating and meta-directing for electrophilic aromatic substitution reactions. This is due to the powerful electron-withdrawing inductive effect (-I) of the -CH2CCl3 group, which destabilizes the positively charged Wheland intermediate (arenium ion) formed during the reaction. In reactions of substituted benzenes, electron-withdrawing groups generally slow down the reaction rate and direct incoming electrophiles to the meta position, as this position is least destabilized. libretexts.org While specific studies on this compound are not detailed, the principles of electrophilic substitution on deactivated rings apply. libretexts.org Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the substituents would activate the ring, although this typically requires the presence of leaving groups directly on the aromatic ring. smolecule.com
Reduction and Oxidation Chemistry of the Trichloromethyl Group in the Ethyl Moiety
The trichloromethyl group is the primary site for redox transformations within the ethyl moiety.
Reduction: The trichloromethyl group can undergo reductive dechlorination to yield less chlorinated derivatives. smolecule.com While specific reagents for the reduction of this compound are not extensively documented in the provided literature, general methods for reducing polyhalogenated alkanes are applicable. These can include catalytic hydrogenation, or the use of reducing agents like lithium aluminum hydride. The dehydrochlorination of similar compounds, such as 1,1-diaryl-2,2,2-trichloroethanes, is known to proceed via an E1cB mechanism in the presence of base. mdpi.com
Oxidation: The carbon of the trichloromethyl group is in a high oxidation state, making further oxidation challenging. However, related compounds containing the trichloroethyl group can be synthesized and utilized in oxidative reactions. For instance, bis(2,2,2-trichloroethyl) hydrazodicarboxylate can be oxidized using fuming nitric acid or dinitrogen tetroxide to produce bis(2,2,2-trichloroethyl) azodicarboxylate, a reaction that proceeds with the evolution of nitrogen oxides. orgsyn.org This indicates the stability of the trichloroethyl group under certain oxidative conditions. Photocatalytic oxidation of benzene itself to phenol (B47542) is a well-studied process, but the oxidation of the side chain in this compound is less common. researchgate.net
Investigations into Singlet vs. Triplet Reactivity of Photogenerated Intermediates in Related Compounds
Photochemical reactions of aromatic compounds can proceed through either singlet or triplet excited states, and the multiplicity of the state often dictates the reaction pathway and final products. scispace.commsu.edu Photon-induced excitation of a ground state singlet molecule initially forms an excited singlet state (S₁). msu.edu This S₁ state can then either react, fluoresce, or undergo intersystem crossing (ISC) to form a more stable, longer-lived triplet state (T₁). scispace.commsu.edu
The choice between singlet and triplet pathways is crucial in the photochemistry of related aromatic compounds. researchgate.netnih.gov
Singlet State Reactivity : Singlet excited states often lead to concerted reactions or products formed via in-cage recombination of a geminate radical pair. For example, studies on aromatic organosilanes show that singlet excited states preferentially yield photo-Fries rearrangement products. researchgate.netnih.gov
Triplet State Reactivity : Triplet states, being longer-lived and possessing diradical character, often lead to free radical products. msu.edu In the case of the organosilanes, the triplet excited states, formed through effective intersystem crossing, result in radical pairs that escape the solvent cage to form free radicals. researchgate.netnih.gov
The efficiency of intersystem crossing depends on the nature of the chromophore. Chromophores like benzophenone (B1666685) facilitate rapid ISC, favoring triplet reactivity, whereas simple phenyl chromophores have less effective ISC, allowing for more reactions to occur from the singlet state. nih.gov The study of photoinduced electron transfer from aromatic amines to chlorobenzenes also found that the reactivity of the excited singlet state is lower than that of the triplet state for a given free-energy change. capes.gov.br These principles are fundamental to understanding the potential photochemical transformations of this compound, which could lead to various intermediates depending on the excitation conditions. nih.govunipv.it
Polar Effects in Radical Reactions Involving Substituted Benzyl (B1604629) Radicals
In radical reactions, polar effects can significantly influence reaction rates, particularly in reactions involving substituted benzyl radicals. The stability of the transition state can be affected by substituents on the aromatic ring that can donate or withdraw electron density.
Studies on the chlorine atom transfer from carbon tetrachloride to substituted benzyl radicals have shown that electron-donating substituents on the benzyl radical accelerate the reaction. spbu.ru This relationship was quantified with a Hammett reaction constant (ρ) of -0.89, indicating that a positive charge develops in the transition state, which is stabilized by electron-donating groups. spbu.ru This suggests a charge-separated transition state. spbu.ru
These polar effects often dominate over the radical-stabilizing effects of the substituents. utexas.edu The relative rates of hydrogen abstraction from substituted toluenes by electrophilic radicals correlate well with polar substituent constants (Hammett parameters) but are less affected by the substituents' ability to stabilize the radical character itself. utexas.eduresearchgate.net This principle also applies to the abstraction of benzylic hydrogen atoms from substituted benzyl ethers by bromine atoms. rsc.orgrsc.org
| Reaction | Substituent Effect | Observation | Reference |
| Chlorine transfer from CCl₄ to benzyl radicals | Electron-donating groups accelerate the reaction. | Interpreted as charge separation in the transition state (ρ = -0.89). | spbu.ru |
| Hydrogen abstraction from substituted toluenes | Polar effects dominate over radical stabilization effects. | Reaction rates correlate well with Hammett parameters. | utexas.edu |
| Hydrogen abstraction from benzyl methyl ethers | Polar influences affect reaction rates. | Studies show a clear influence of substituents on reactivity. | rsc.org |
Transformations of N-(2,2,2-Trichloroethyl)sulfonamides and Related Compounds
N-(2,2,2-Trichloroethyl)sulfonamides are a class of compounds that serve as valuable substrates for various chemical transformations, illustrating the reactivity of the trichloroethyl group when attached to nitrogen.
Hydrolysis : The alkaline hydrolysis of N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamides occurs chemoselectively at the trichloromethyl group, providing a preparative route to N-arylsulfonyl-α-arylglycines. researchgate.netscispace.com
N-Alkylation : The NH group of N-(2,2,2-trichloroethyl)arenesulfonamides can be alkylated using reagents like alkyl bromides, allyl bromide, and benzyl chloride in the presence of a base such as potassium carbonate. researchgate.net
Reactions with Nucleophiles : Highly electrophilic N-(2,2,2-trichloroethylidene)arenesulfonamides, derived from N,N-dichloroarenesulfonamides and trichloroethylene (B50587), readily react with various nucleophiles. lookchem.comacs.org They add alcohols and carboxylic acids across the C=N double bond. lookchem.com Reactions with primary amines yield addition products, while more basic dialkylamines can cause haloform decomposition. lookchem.com
Synthesis of Heterocycles : N-(polychloroethyl)sulfonamides can be used in cascade reactions to synthesize heterocyclic structures like 1,4-oxathianes. researchgate.net For instance, N-(2,2,2-trichloroethyl)sulfonamides can be converted to N-(2-arylacetyl)arenesulfonamides. researchgate.net
These transformations highlight the utility of the trichloroethyl group in synthetic organic chemistry, often acting as a precursor to other functional groups through substitution, elimination, or rearrangement reactions. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,2 Trichloroethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR spectroscopy is instrumental in defining the number, connectivity, and environment of hydrogen atoms within a molecule. For (2,2,2-Trichloroethyl)benzene, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the region of δ 7.0-7.5 ppm. The chemical shifts and coupling patterns of these protons can be influenced by the substitution pattern on the benzene ring. modgraph.co.uk For instance, in a derivative like 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate, the aromatic protons are observed as multiplets in the range of δ 8.59-7.50 ppm. researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the trichloromethyl group and the benzene ring are expected to produce a singlet at a specific chemical shift. rsc.org The integration of these signals provides a quantitative measure of the number of protons in each unique environment.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Compound/Fragment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| This compound | Aromatic | 7.0-7.5 | m | - | modgraph.co.uk |
| 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate | Aromatic | 8.59-7.50 | m | - | researchgate.net |
| 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate | CHCH₃ | 5.55-5.44 | m | - | researchgate.net |
| 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate | NH | 5.55-5.44 | m | - | researchgate.net |
| 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate | CH₂CCl₃ | 4.95 | s | - | researchgate.net |
| 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate | OH | 3.40 | d | 4.4 | researchgate.net |
Note: 'm' denotes a multiplet and 's' denotes a singlet, 'd' for doublet. The exact chemical shifts can vary depending on the solvent and the specific derivative.
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In this compound, distinct signals are expected for the different types of carbon atoms. The carbon of the trichloromethyl group (-CCl₃) is typically found in the range of δ 90–100 ppm. The aromatic carbons generally resonate between δ 125–140 ppm. oregonstate.edu The specific chemical shifts of the aromatic carbons can be further differentiated based on their substitution and electronic environment. researchgate.net For example, in 2,2,2-trichloroethyl N-{4-[6-(1-hydroxyethyl)-1,2,4,5-tetrazin-3-yl]benzyl}carbamate, the aromatic carbons appear in the range of δ 128.0-131.0 ppm. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -CCl₃ | 90-100 | |
| Aromatic C-H | 125-140 | oregonstate.edu |
| Aromatic C (quaternary) | 125-140 | oregonstate.edu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are valuable for identifying functional groups and conjugated systems within a molecule.
In the IR spectrum of this compound, characteristic absorption bands are expected. Strong C-Cl stretching vibrations are typically observed in the 600–800 cm⁻¹ region. Aromatic C-H stretching vibrations appear near 3000 cm⁻¹. The presence of a benzene ring is also indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. For derivatives, other functional groups will give rise to their own characteristic absorptions. For instance, a derivative containing a hydroxyl group would show a broad O-H stretch around 3200-3600 cm⁻¹.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound and its derivatives will exhibit characteristic absorption bands in the UV region, typically around 254 nm, which is characteristic of the π → π* transitions of the aromatic system. The exact wavelength and intensity of absorption can be influenced by substituents on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (209.5 g/mol ). nih.gov Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M, M+2, M+4, and M+6 peaks.
The fragmentation of this compound under electron ionization would likely involve the loss of chlorine atoms and cleavage of the ethyl chain. A prominent fragment would be the phenylmethyl cation ([C₆H₅CH₂]⁺) or a related species, giving a peak at m/z 91. nih.gov Another significant fragmentation pathway could be the loss of a CCl₃ radical, leading to a [C₆H₅CH₂]⁺ ion. The fragmentation pattern of aromatic compounds often includes the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. libretexts.org The fragmentation of the benzene ring itself can lead to smaller charged fragments at m/z 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺), and 39 ([C₃H₃]⁺). docbrown.info
Table 3: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 208, 210, 212, 214 | [C₈H₇Cl₃]⁺ (Molecular Ion Cluster) |
| 173, 175, 177 | [C₈H₇Cl₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. researchgate.net For derivatives of this compound, this technique can reveal detailed conformational features.
Table 4: Selected Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
|---|---|---|---|---|
| (R)- and (S)-1-[2-(benzyloxy)-3-methoxyphenyl]-2,2,2-trichloroethyl benzenesulfonate | Monoclinic | P2₁/c | Benzene rings: 22.64(5)° | researchgate.netiucr.org |
| 4′-Chlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate (B86663) | - | - | Benzene rings: 18.52(10)° and 41.84(16)° | iucr.org |
| 4′-Chlorobiphenyl-3-yl 2,2,2-trichloroethyl sulfate | Monoclinic | I2/a | Aromatic rings: 27.47(6)° | uky.edu |
Synthesis and Academic Research on Chemically Diverse Derivatives and Analogues of 2,2,2 Trichloroethyl Benzene
Halogenated Derivatives of (2,2,2-Trichloroethyl)benzene
The synthesis of halogenated derivatives of this compound often involves electrophilic aromatic substitution reactions on the benzene (B151609) ring. Depending on the directing effects of the trichloroethyl group and any existing substituents, various isomers can be obtained. For instance, the trichloromethylation of chlorosubstituted benzenes can be achieved, providing a route to tetra- and penta-substituted benzene compounds where one substituent is a trichloromethyl group. google.com
Research has also focused on the synthesis and crystal structures of halogen-substituted 2-aryl-N-phenylbenzimidazoles, where halogenated phenyl groups are incorporated. mdpi.com These studies provide insights into the intermolecular interactions, such as halogen bonding and π-π stacking, which influence the solid-state structures of these compounds.
| Derivative Type | Synthetic Method | Key Research Findings |
| Chlorinated this compound | Trichloromethylation of chlorobenzenes | Provides a route to poly-substituted benzoic acids after hydrolysis of the trichloromethyl group. google.com |
| Halogen-substituted 2-Aryl-N-phenylbenzimidazoles | Condensation reactions | Crystal structures are influenced by weak intermolecular forces like C–H···π and halogen···nitrogen interactions. mdpi.com |
Ether and Thioether Analogues Incorporating the (2,2,2-Trichloroethyl) Moiety
The synthesis of ether and thioether analogues often involves nucleophilic substitution reactions where an alkoxide or thiolate displaces a leaving group on a this compound derivative, or vice versa. The introduction of thioether groups, for instance, has been explored in the synthesis of thia crown ethers, which are of interest for their potential in coordination chemistry. mdpi.com
Hydroxylated and Benzenediol Derivatives
Hydroxylated derivatives of this compound can be prepared through various methods, including the oxidation of the benzene ring. For example, bacterial monooxygenases have been shown to catalyze the successive hydroxylation of benzene to phenol (B47542), catechol (benzene-1,2-diol), and 1,2,3-trihydroxybenzene. nih.gov Benzenediols, such as catechol, resorcinol, and hydroquinone, are important industrial chemicals and their synthesis from benzene derivatives is a significant area of research. taylorandfrancis.comwikipedia.org The Dakin oxidation provides a method to convert ortho- or para-hydroxylated phenyl aldehydes or ketones into benzenediols. wikipedia.org
| Derivative | Common Name | Synthetic Pathway |
| Benzene-1,2-diol | Catechol | Successive hydroxylation of benzene by monooxygenases. nih.gov |
| Benzene-1,3-diol | Resorcinol | Isomeric form of benzenediol. wikipedia.org |
| Benzene-1,4-diol | Hydroquinone | Isomeric form of benzenediol. wikipedia.org |
Sulfonate and Sulfate (B86663) Esters Featuring the 2,2,2-Trichloroethyl Group
The 2,2,2-trichloroethyl (TCE) group is utilized as a protecting group for sulfonates and sulfates in organic synthesis. acs.org TCE-protected sulfonates exhibit notable stability towards acidic conditions. researchgate.net This characteristic has been exploited in the synthesis of complex molecules, such as disulfonate analogs of tyrosine-sulfated peptides. acs.org The development of efficient methods for O-sulfation is an active area of research, with various sulfonate donors and protecting groups being explored. chinesechemsoc.orgchinesechemsoc.org
| Application of 2,2,2-Trichloroethyl Group | Key Features | Synthetic Utility |
| Protecting group for sulfonates | Stable to acid. acs.orgresearchgate.net | Synthesis of sulfated peptides and other biomolecules. acs.org |
| Protecting group for sulfates | Can be deprotected under mild conditions. researchgate.net | Used in the synthesis of sulfated carbohydrates. researchgate.net |
Nitrogen-Containing Derivatives: Sulfonamides, Carbamates, and Diamines
A variety of nitrogen-containing derivatives incorporating the (2,2,2-trichloroethyl) moiety have been synthesized and studied. The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene (B50587) yields phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, a highly reactive intermediate for the synthesis of other sulfonamide derivatives. researchgate.net Similarly, N-(2,2,2-trichloroethyl)-2-thiophenesulfonamides have been synthesized and their reactions explored. researchgate.net
The synthesis of benzenesulfonamide (B165840) derivatives often involves the reaction of a sulfonyl chloride with an amine. ekb.egnih.gov Researchers have developed various synthetic procedures for creating libraries of sulfonamide derivatives for applications in medicinal chemistry. nih.gov
Cyclopropane-Containing Derivatives with the 2,2,2-Trichloroethyl Group
The synthesis of cyclopropanes containing the 2,2,2-trichloroethyl group has been a subject of interest, particularly in the context of preparing precursors for agrochemicals. For instance, processes have been developed for preparing high cis 3-(2,2,2-trichloroethyl)-2,2-dimethylcyclopropane-1-carboxylates. google.com
Dirhodium(II)-catalyzed cyclopropanation reactions using 2,2,2-trichloroethyl aryldiazoacetates have been shown to produce highly functionalized cyclopropanecarboxylates. nih.gov The enantioselectivity of these reactions can be controlled by the choice of the chiral dirhodium catalyst. nih.gov The development of catalytic methods for the asymmetric cyclopropanation of alkenes continues to be an active area of research. nih.gov
| Reaction Type | Catalyst/Reagent | Product |
| Dehydrochlorination/Cyclization | Sodium tert-butoxide | high cis methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate google.com |
| Asymmetric Cyclopropanation | Chiral dirhodium(II) tetracarboxylates | Chiral triarylcyclopropane carboxylates nih.gov |
Oxirane Derivatives Containing the 2,2,2-Trichloroethyl Moiety
The synthesis of oxiranes, or epoxides, is a fundamental transformation in organic chemistry. mdpi.com While direct synthesis of oxirane derivatives of this compound is less commonly reported, general methods for epoxidation can be applied. The synthesis of oxetanes, four-membered cyclic ethers, can sometimes be achieved from epoxides. researchgate.net The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes. beilstein-journals.org
Applications in Advanced Organic Synthesis and Material Science
(2,2,2-Trichloroethyl)benzene as a Synthetic Intermediate for Complex Molecules
This compound serves as a valuable starting material in the multi-step synthesis of intricate organic molecules. The presence of the trichloromethyl group offers a reactive site that can be transformed into various functional groups, enabling the construction of complex molecular architectures.
One notable application is in the synthesis of novel chiral compounds. For instance, a derivative of this compound has been utilized in the synthesis of (R)- and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. researchgate.netresearchgate.net This reaction highlights the utility of the trichloroethyl moiety in creating stereogenic centers, which are crucial in the development of pharmaceuticals and other bioactive molecules.
Furthermore, the phenyl ring of this compound can undergo various substitution reactions, allowing for the introduction of additional functional groups. This adaptability makes it a key intermediate in the synthesis of specifically substituted aromatic compounds. For example, 1-Chloro-4-(2,2,2-trichloroethyl)benzene can be synthesized through the chlorination of benzene (B151609) derivatives followed by the introduction of the trichloroethyl group, or via alkylation reactions. smolecule.com The resulting compound can then undergo nucleophilic or electrophilic aromatic substitution, as well as reduction reactions, to generate a diverse array of derivatives. smolecule.com
A study on the nitration of this compound provides insights into its reactivity and the directing effects of the trichloroethyl group, which is essential information for its strategic use in organic synthesis. archive.orgarchive.org
Role in the Production of High-Performance Materials and Polymers
While direct applications of this compound in the production of high-performance materials and polymers are not extensively documented, its derivatives hold potential in this area. The chlorinated nature of the compound suggests its possible use as a monomer or an additive in polymerization processes to impart specific properties to the resulting materials, such as flame retardancy or modified thermal stability.
The synthesis of polymers often involves intermediates that can introduce rigid or functional groups into the polymer backbone. The benzene ring of this compound could provide rigidity, while the trichloroethyl group could be a site for further modification or could influence the polymer's bulk properties. Although specific examples of high-performance polymers derived directly from this compound are scarce in publicly available literature, the general principles of polymer chemistry suggest its potential utility in creating specialized polymers.
Utilization in Agricultural Chemistry as Precursors for Herbicides and Pesticides
The most well-documented application of this compound and its derivatives is in the field of agricultural chemistry, where they serve as precursors for the synthesis of herbicides and pesticides. The presence of chlorine atoms in these molecules is a common feature in many agrochemicals, often contributing to their biological activity.
Several patents highlight the use of substituted this compound derivatives in the creation of new pesticidal and herbicidal compounds. For example, 1-Chloro-4-(2,2,2-trichloroethyl)benzene is noted for its potential as an intermediate in the synthesis of agrochemicals due to its chlorinated structure. smolecule.com
Specific examples from patent literature include:
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene , which is listed as a chemical compound with potential agricultural applications. google.comgoogle.com
The use of this compound derivatives in the synthesis of pesticidally active bicyclic heteroaromatic compounds. google.com
The involvement of brominated and other substituted derivatives of this compound in various pesticidal compositions. google.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com
A patent for novel herbicidally active compounds describes the use of 1-bromo-3-methoxy-5-nitro-2-(2,2,2-trichloroethyl)benzene in the synthesis of pyrrolidine-2,4-diones, demonstrating a clear synthetic pathway from a this compound derivative to a potential herbicide. googleapis.com
Development of Chemical Probes for Biochemical Pathway Investigations
The development of chemical probes from this compound for investigating biochemical pathways is a nascent area of research. Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound could potentially be exploited to design such probes.
For instance, the lipophilic nature of the benzene ring combined with the reactive trichloroethyl group could be a starting point for creating molecules that can interact with specific biological targets. While direct evidence of this compound being used for this purpose is limited, a high-throughput screening campaign for inhibitors of the Type III Secretion System, a key virulence factor in many pathogenic bacteria, included a compound with a trichloroethylbenzene moiety, specifically 1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene . vcu.edu This suggests that derivatives of this compound are being considered in the broader search for bioactive molecules that could potentially be developed into chemical probes or therapeutic leads.
Further research is needed to explore the full potential of this compound and its derivatives in the design and synthesis of targeted chemical probes for the elucidation of complex biochemical pathways.
Emerging Research Directions and Unexplored Avenues in 2,2,2 Trichloroethyl Benzene Chemistry
Development of More Efficient and Selective Synthetic Routes
The classical synthesis of (2,2,2-Trichloroethyl)benzene often involves Friedel-Crafts type reactions. nih.govlibretexts.org However, these methods can be beset by challenges such as the use of stoichiometric amounts of Lewis acid catalysts, potential for polyalkylation, and the generation of hazardous waste. youtube.com Future research is poised to address these limitations through the development of more sophisticated synthetic strategies.
A primary objective is the exploration of novel catalytic systems. This includes the investigation of solid acid catalysts, such as zeolites, which offer advantages in terms of reusability, reduced waste, and potentially higher selectivity. The optimization of reaction conditions, including temperature, pressure, and solvent systems, in conjunction with these new catalysts, could lead to significantly improved yields and purity of this compound.
Furthermore, alternative synthetic pathways that circumvent the direct use of benzene (B151609) are of considerable interest. Strategies involving the functionalization of more complex, readily available starting materials could offer a more convergent and efficient approach to the target molecule and its derivatives.
Table 1: Potential Catalysts for Enhanced Synthesis of this compound
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites | Reusable, reduced waste, shape selectivity | Screening of various zeolite structures and optimization of reaction conditions. |
| Supported Lewis Acids | Higher activity, easier separation | Immobilization of traditional Lewis acids on solid supports. |
| Transition Metal Catalysts | Milder reaction conditions, novel reactivity | Exploration of cross-coupling reactions and C-H activation strategies. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The chemical behavior of this compound is dictated by the interplay between the aromatic ring and the electron-withdrawing trichloroethyl group. The powerful inductive effect of the -CH2CCl3 group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. doubtnut.comaskfilo.com While this directing effect is established, a systematic study of a broad range of electrophilic substitution reactions on this substrate is yet to be fully explored.
Beyond the aromatic ring, the trichloroethyl moiety itself presents opportunities for novel transformations. Research into the selective activation and substitution of the chlorine atoms could unlock pathways to a variety of new functional groups. For instance, controlled reduction could yield dichloro- or monochloroethyl derivatives, while nucleophilic substitution under specific conditions might allow for the introduction of other functionalities.
The potential for elimination reactions to form vinylidene chloride derivatives also warrants investigation. Such transformations could be triggered by specific bases or catalysts, providing access to valuable monomers and synthetic intermediates. The study of radical reactions involving the C-Cl bonds could also lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies.
Advanced Computational Studies for Property Prediction and Mechanistic Understanding
Computational chemistry offers a powerful toolkit for elucidating the properties and reactivity of this compound at a molecular level. researchgate.netnih.govbiorxiv.org The application of advanced quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights that complement experimental studies.
Future computational research should focus on several key areas. Firstly, the accurate prediction of molecular properties, including bond dissociation energies, electrostatic potential maps, and spectroscopic data (NMR, IR, UV-Vis), will be invaluable for understanding its chemical behavior. nbinno.com Secondly, computational modeling can be employed to investigate the mechanisms of both known and hypothetical reactions. This includes mapping reaction pathways, calculating activation energies, and identifying transition states for synthetic and transformation processes. nih.gov
Such studies can guide the rational design of experiments, helping to select the most promising reaction conditions and catalysts for achieving desired outcomes. Furthermore, computational screening of potential derivatives can aid in prioritizing synthetic targets with specific electronic or steric properties.
Table 2: Key Areas for Computational Investigation of this compound
| Research Area | Computational Methods | Expected Outcomes |
| Molecular Properties | DFT, Ab initio methods | Accurate bond lengths, bond angles, vibrational frequencies, and electronic properties. |
| Reaction Mechanisms | Transition state theory, Intrinsic Reaction Coordinate (IRC) calculations | Detailed understanding of reaction pathways, activation barriers, and selectivity. |
| Spectroscopic Prediction | Time-dependent DFT (TD-DFT) | Assignment of experimental spectra and prediction of spectroscopic properties of new derivatives. |
Design and Synthesis of New Derivatives for Specific Academic Applications
Building upon a deeper understanding of its synthesis and reactivity, the design and synthesis of novel derivatives of this compound for specialized academic applications is a promising research frontier. The unique combination of a phenyl ring and a trichloroethyl group provides a versatile scaffold for creating molecules with tailored properties.
One area of interest is the synthesis of derivatives with modified electronic properties. The introduction of various electron-donating or electron-withdrawing groups at the meta-position of the benzene ring could be used to fine-tune the molecule's electronic character for applications in materials science or as ligands in coordination chemistry.
Another avenue involves the chemical modification of the trichloroethyl group. For example, the synthesis of derivatives where one or more chlorine atoms are replaced by other functional groups could lead to new classes of compounds with potential applications as building blocks in organic synthesis or as probes for studying reaction mechanisms. nih.govacs.org The development of chiral derivatives could also be of interest for studies in stereoselective synthesis and catalysis. The creation of such novel molecules will not only expand the chemical space around this compound but also provide valuable tools for fundamental chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
